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2-Hydroxy-3-methylbutanal - 67755-97-9

2-Hydroxy-3-methylbutanal

Catalog Number: EVT-14150187
CAS Number: 67755-97-9
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2-Hydroxy-3-methylbutanal is derived from the metabolism of branched-chain amino acids, particularly leucine. It is categorized under aldehydes and alcohols due to its functional groups. The compound is recognized for its presence in certain fermented foods, contributing to their characteristic flavors .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-hydroxy-3-methylbutanal can be achieved through several methods:

  1. Biochemical Pathways: The compound can be produced via enzymatic reactions involving the breakdown of leucine. In this context, transaminases convert leucine into α-ketoisocaproic acid, which subsequently undergoes reduction to form 2-hydroxy-3-methylbutanal .
  2. Chemical Synthesis: Traditional chemical synthesis may involve the use of aldehyde starting materials that undergo hydrolysis or reduction processes. For example, the haloform reaction has been utilized in some protocols, although modern approaches emphasize greener methods that avoid hazardous reagents .
  3. Dynamic Headspace Techniques: Recent studies have employed dynamic headspace-vacuum transfer techniques coupled with gas chromatography-mass spectrometry to analyze the formation of this compound during fermentation processes .
Chemical Reactions Analysis

Reactions and Technical Details

2-Hydroxy-3-methylbutanal participates in various chemical reactions:

  1. Oxidation: The alcohol group can be oxidized to form 2-hydroxy-3-methylbutanoic acid.
  2. Reduction: It can also be reduced to form 3-methylbutanol, a process catalyzed by alcohol dehydrogenase during fermentation .
  3. Condensation Reactions: The aldehyde group can engage in condensation reactions with other compounds, leading to complex flavor compounds in food matrices.
Mechanism of Action

Process and Data

The mechanism of action for 2-hydroxy-3-methylbutanal primarily involves its role in flavor development during fermentation. It acts as a precursor to various volatile compounds that contribute to the sensory properties of foods:

  • Formation Pathway: The conversion from leucine to 2-hydroxy-3-methylbutanal involves transamination followed by reduction processes.
  • Sensory Impact: This compound is noted for imparting malty flavors, which are significant in products like cheese and fermented beverages .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 150 °C
  • Solubility: Soluble in water due to its polar hydroxyl group.
  • Density: Around 1.02 g/cm³
  • Reactivity: Reacts with strong oxidizing agents and can participate in condensation reactions.

These properties make it suitable for various applications in food science and chemistry.

Applications

Scientific Uses

2-Hydroxy-3-methylbutanal finds applications primarily within the food industry:

  1. Flavoring Agent: It is used to enhance malty flavors in dairy products, particularly cheeses such as Raclette.
  2. Research Tool: In biochemical research, it serves as a model compound for studying metabolic pathways involving branched-chain amino acids.
  3. Analytical Chemistry: It is utilized in studies involving gas chromatography for flavor compound analysis .

Properties

CAS Number

67755-97-9

Product Name

2-Hydroxy-3-methylbutanal

IUPAC Name

2-hydroxy-3-methylbutanal

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h3-5,7H,1-2H3

InChI Key

VKYKDJZVZBURQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=O)O

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